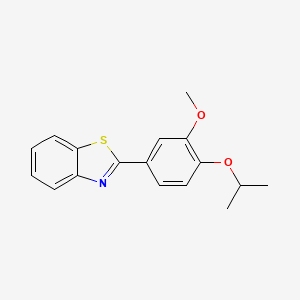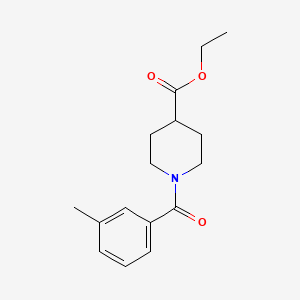
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole, also known as IMPY, is a benzothiazole derivative that has been widely studied for its potential therapeutic applications. IMPY has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
作用機序
The exact mechanism of action of 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has also been found to exhibit antioxidant effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activity of enzymes involved in the inflammatory response. 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has also been found to exhibit antioxidant effects, reducing the production of reactive oxygen species and preventing oxidative damage to cells. In addition, 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has been found to exhibit neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
実験室実験の利点と制限
One advantage of using 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, its potential therapeutic applications make it a promising candidate for further research. However, one limitation of using 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole. One area of interest is its potential use as a therapeutic agent for inflammatory and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for these applications. Another area of interest is the development of new synthesis methods for 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole and its potential interactions with other compounds.
合成法
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole can be synthesized through a multi-step process involving the reaction of 2-aminobenzenethiol with 4-isopropoxy-3-methoxybenzaldehyde. The resulting product is then subjected to cyclization with sulfur and iodine to yield the final product.
科学的研究の応用
2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease. 2-(4-isopropoxy-3-methoxyphenyl)-1,3-benzothiazole has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
2-(3-methoxy-4-propan-2-yloxyphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-11(2)20-14-9-8-12(10-15(14)19-3)17-18-13-6-4-5-7-16(13)21-17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXCJLQMLYQQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,3-benzothiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)



![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)

![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)
![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-mesitylacetamide](/img/structure/B5857154.png)

![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)
![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)
![N-[2-(acetylamino)phenyl]-3,3-dimethylbutanamide](/img/structure/B5857191.png)